3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
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Description
3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C25H17ClN4O4S and its molecular weight is 504.95. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
- Synthesis and Antimicrobial Evaluation of Quinazolinone Peptide Derivatives: Researchers have explored peptide derivatives of quinazolinone for their potential as antimicrobial agents. The synthesized derivatives showed moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds displaying potency comparable to the standard drug ciprofloxacin (Kapoor et al., 2017).
Antitumor Activities
- Antitumor Activity of Novel Quinazolinone Analogues: Novel 3-benzyl-substituted-4(3H)-quinazolinones were synthesized and evaluated for in vitro antitumor activity. Some derivatives demonstrated broad-spectrum antitumor activity and were more potent compared to the positive control 5-FU, indicating their potential in cancer therapy (Al-Suwaidan et al., 2016).
Diuretic Agents
- Novel Quinazolinone Derivatives as Diuretic Agents: A study synthesized new quinazolin-4(3H)-one derivatives incorporating a thiazole or a 1,3,4-thiadiazole moiety to investigate their diuretic activity. Among these, certain compounds exhibited significant diuretic activity, suggesting their utility in developing new diuretic drugs (Maarouf et al., 2004).
Analgesic and Anti-inflammatory Activities
- Analgesic and Anti-inflammatory Activities of 1,3,4-Oxadiazole Derivatives Linked to Quinazolin-4-one Ring: Derivatives linked with quinazolin-4-one moiety were synthesized and evaluated for their analgesic and anti-inflammatory activities. Some derivatives showed potent activity in animal studies, indicating the potential for developing new pain and inflammation management drugs (Dewangan et al., 2016).
properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClN4O4S/c26-17-8-6-16(7-9-17)23-28-22(34-29-23)13-35-25-27-19-4-2-1-3-18(19)24(31)30(25)12-15-5-10-20-21(11-15)33-14-32-20/h1-11H,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPFTXRPDYKVMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=CC=CC=C4N=C3SCC5=NC(=NO5)C6=CC=C(C=C6)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one |
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